molecular formula C10H10O B7806413 4-Phenyl-3-buten-2-one

4-Phenyl-3-buten-2-one

Cat. No. B7806413
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-UHFFFAOYSA-N
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Description

4-Phenyl-3-buten-2-one is a natural product found in Basella alba and Polygala senega . It is also known as Benzalacetone, Benzylideneacetone, and Methyl styryl ketone . The molecular formula is C10H10O .


Synthesis Analysis

The synthesis of 4-Phenyl-3-buten-2-one can be achieved by aldol condensation and dehydration using benzaldehyde and acetone as the main starting materials . High catalytic activity and selectivity of zeolites HBeta and HZSM-12 were found in the synthesis of (E)-4-phenyl-3-buten-2-one by the reaction of styrene with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-3-buten-2-one is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 .


Chemical Reactions Analysis

4-Phenyl-3-buten-2-one is a substrate for glutathione transferase . It reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .


Physical And Chemical Properties Analysis

4-Phenyl-3-buten-2-one has a molecular weight of 146.19 g/mol . Its physical and chemical properties include a molecular weight of 146.19 g/mol, XLogP3 of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, and Rotatable Bond Count of 2 .

Safety And Hazards

4-Phenyl-3-buten-2-one causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid ingestion and inhalation, and to avoid dust formation .

properties

IUPAC Name

4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025662
Record name Methyl styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3-buten-2-one

CAS RN

122-57-6
Record name 4-Phenyl-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl styryl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

It should be noted that an initial reaction of 2-methylaminoethanol (1.5 mL) with 4-hydroxybenzylideneacetone (0.68 g) in NaHSO3 (0.78 g) and H2O (1.5 mL) in a sealed vial at 140° C. for 16 hrs did not provide the necessary benzylidene acetone derivative (Scheme 1, compound (b)). Therefore, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (Scheme 1, compound (a)) was purchased and used to complete the first step of synthesis instead. When the benzylidene acetone derivative was spotted on a TLC plate the compound glowed fluorescently. The benzylidene acetone derivative reaction mixture was spotted onto preparative TLC plate for purification. Three distinct bands can be observed: a red band at the bottom of the plate, yellow band at the middle, and a faint band at the top were observed. Using mass spectra the inventors determined that the middle yellow band contained the actual benzylidene acetone derivative.
Quantity
1.5 mL
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reactant
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0.68 g
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reactant
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0.78 g
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Quantity
1.5 mL
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Synthesis routes and methods II

Procedure details

In an ambient pressure oxygen atmosphere, 29.2 mg of 4-phenyl-but-3-ene-2-ol and 33.9 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 25.2 mg (87% yield) of benzalacetone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
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29.2 mg
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reactant
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Quantity
33.9 mg
Type
catalyst
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Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Next, the reaction product was analyzed by NMR using proton (nuclear magnetic resonance apparatus, hereinafter to be called 1H-NMR). FIG. 5 is a view illustrating the reaction products from hydrogenation reaction of benzalacetone of Example 1. As is obvious from the figure, 4-phenyl-2-butanone and 4-phenyl-2-butanol were obtained by hydrogenation of benzalacetone within five minutes as reaction time at the yield of 97% and 3%, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
ML Edwards, HW Ritter, DM Stemerick… - Journal of medicinal …, 1983 - ACS Publications
… The morpholine Mannich base of 4-phenyl-3-buten-2-one was found to have activity inmodel infections of herpes simplex. The activity was essentially equivalent to that of disodium …
Number of citations: 0 pubs.acs.org
A Perek-Dlugosz, A Socha, L Osiewala-Just… - Electrochimica …, 2014 - Elsevier
When benzylideneacetone (BDA), a commonly used brightener in the zinc plating process, is added to a solution containing Zn 2+ ions in aqueous 0.5 M KCl and 0.1 MH 3 BO 3 , the …
Number of citations: 0 www.sciencedirect.com
MA Rius Solé, JA García Regueiro - Journal of Agricultural and …, 2001 - ACS Publications
… 4-Phenyl-3-buten-2-one was the main compound identified in the fat samples, and its … The sensorial analysis of 4-phenyl-3-buten-2-one showed its possible contribution to boar taint. …
Number of citations: 0 pubs.acs.org
DS Zampieri, BRS de Paula, LA Zampieri… - Journal of Molecular …, 2013 - Elsevier
… In this work, the results of (Z)-3-bromo-4-phenyl-3-buten-2-one 1a and (Z)-3-chloro-4-phenyl-3-buten-2-one 1b reduction mediated by five microorganisms in a water/[bmim(PF 6 )] …
Number of citations: 0 www.sciencedirect.com
Y Okamoto, S Kitamura, M Takeshita, S Ohta - IUBMB life, 1999 - Wiley Online Library
trans‐4‐Phenyl‐3‐buten‐2‐one (PBO), a flavoring additive, was transformed to the carbonyl‐reduced product, trans‐4‐phenyl‐3‐buten‐2‐ol (PBOL) by rat liver microsomes, but not by …
Number of citations: 0 iubmb.onlinelibrary.wiley.com
M Kikuchi, A Yoshikoshi - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… amined their reaction of 1 and 2, and also that of 1 and 4-phenyl-3-buten-2-one (11) for comparison. In order to obtain authentic samples for the GLC analysis of the annelation products, …
Number of citations: 0 www.journal.csj.jp
Y Kohno, S Kitamura, S Sanoh, K Sugihara… - Drug metabolism and …, 2005 - ASPET
… When chalcone and trans-4-phenyl-3-buten-2-one (PBO) were incubated with liver microsomes of untreated rats in the presence of NADPH, 4-hydroxychalcone and trans-4-(4-…
Number of citations: 0 dmd.aspetjournals.org
S Kitamura, Y Okamoto, M Takeshita, S Ohta - Drug metabolism and …, 1999 - ASPET
… The reductive metabolism in vivo of a flavoring additive,trans-4-phenyl-3-buten-2-one (PBO;… trans-4-Phenyl-3-buten-2-one (PBO 1 ; trans-methyl styryl ketone,trans-benzylideneacetone…
Number of citations: 0 dmd.aspetjournals.org
AI Kuramshin, EA Karpenko, RA Cherkasov - Russian Journal of General …, 2001 - Springer
Synthetic procedures for preparing η 2 - and η 4 -complexes of chalcone and benzalacetone with hexacarbonyl mononuclear complexes of Group VIB metals were developed and …
Number of citations: 0 link.springer.com
DS Zampieri, LA Zampieri, JAR Rodrigues… - Journal of Molecular …, 2011 - Elsevier
… The enones 1a and 1b were prepared by reaction of trans-4-phenyl-3-buten-2-one with … stipitis used in this work has enoate reductases since trans-4-phenyl-3-buten-2-one was …
Number of citations: 0 www.sciencedirect.com

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